Trpa1-IN-2 -

Trpa1-IN-2

Catalog Number: EVT-14045752
CAS Number:
Molecular Formula: C24H25F3N4O
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trpa1-IN-2 is a compound identified as a dual antagonist of the transient receptor potential ankyrin type 1 (TRPA1) and transient receptor potential vanilloid type 1 (TRPV1) channels. These channels play a significant role in nociception, the sensory perception of pain, and are involved in various pain pathways. The development of Trpa1-IN-2 is part of ongoing research aimed at discovering effective pain management therapies that target these channels without the side effects associated with traditional analgesics.

Source

The compound was synthesized and characterized in studies focused on exploring TRPA1 and TRPV1 antagonists. Research indicates that Trpa1-IN-2 has shown promise in preclinical models, suggesting its potential utility in treating chronic pain conditions .

Classification

Trpa1-IN-2 is classified as a small molecule antagonist. It specifically targets TRPA1 and TRPV1, which are part of the larger family of transient receptor potential channels. These channels are non-selective cation channels that contribute to the sensation of pain and other physiological processes .

Synthesis Analysis

Methods

The synthesis of Trpa1-IN-2 involves several chemical reactions, including hydrolysis, reduction, and various coupling reactions. The synthetic pathway typically starts with commercially available precursors that undergo a series of transformations to yield the final product.

Technical Details

The synthesis process includes:

  • Hydrolysis: A precursor compound is hydrolyzed to form an alcohol.
  • Mesylation: The alcohol undergoes mesylation to activate it for further reactions.
  • Coupling Reactions: The mesylated compound is reacted with methylcyanoacetate, followed by Krapcho decarboxylation to elongate the carbon chain.
  • Final Purification: The final compounds are purified using high-performance liquid chromatography to ensure purity greater than 95% .
Molecular Structure Analysis

Structure

Trpa1-IN-2 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to TRPA1 and TRPV1 channels. The exact molecular formula and structural representation can be derived from its synthesis pathway.

Data

Molecular data, including nuclear magnetic resonance (NMR) and mass spectrometry results, confirm the identity and purity of Trpa1-IN-2. For instance, ^1H NMR spectra reveal distinct chemical shifts corresponding to various hydrogen environments within the molecule .

Chemical Reactions Analysis

Reactions

Trpa1-IN-2 participates in several chemical reactions during its synthesis:

  • Hydrolysis: Converts esters or amides into their corresponding acids or alcohols.
  • Mesylation: Introduces a leaving group that facilitates nucleophilic attack in subsequent steps.
  • Decarboxylation: Removes a carboxyl group from a compound, often resulting in an increase in carbon chain length.

Technical Details

The reactions are typically conducted under controlled conditions, utilizing solvents such as tetrahydrofuran and reagents like trifluoroacetic anhydride to drive the desired transformations. Reaction yields are monitored throughout the synthesis process to optimize conditions .

Mechanism of Action

Process

Trpa1-IN-2 exerts its pharmacological effects by binding to the TRPA1 and TRPV1 channels, inhibiting their activity. This action prevents the influx of cations such as calcium and sodium into sensory neurons, thereby reducing nociceptive signaling.

Data

Experimental data indicate that Trpa1-IN-2 effectively reduces pain responses in animal models through inhibition of these channels. The binding affinity and efficacy can be quantified through electrophysiological assays that measure channel conductance before and after compound application .

Physical and Chemical Properties Analysis

Physical Properties

Trpa1-IN-2 is typically characterized as a solid at room temperature with specific melting points that can be determined through differential scanning calorimetry.

Chemical Properties

Chemical properties include:

  • Solubility: The compound's solubility in various solvents affects its bioavailability.
  • Stability: Stability studies under different pH and temperature conditions are essential for determining shelf life.

Relevant analytical techniques such as high-performance liquid chromatography and mass spectrometry provide insights into these properties .

Applications

Scientific Uses

Trpa1-IN-2 is primarily investigated for its potential applications in pain management therapies. Its ability to antagonize TRPA1 and TRPV1 makes it a candidate for treating chronic pain conditions, neuropathic pain, and inflammatory responses.

Ongoing research aims to explore its efficacy in clinical settings, potentially offering a new avenue for patients who suffer from pain disorders resistant to current treatments .

Introduction to TRPA1 as a Therapeutic Target

TRPA1 Channel Biology and Pathophysiological Relevance

TRPA1 (Transient Receptor Potential Ankyrin 1) is a non-selective cation channel predominantly expressed in nociceptive sensory neurons of the dorsal root, trigeminal, and vagal ganglia. Structurally, it possesses a distinctive N-terminal domain with 14-18 ankyrin repeats—significantly more than other TRP channels—that facilitate protein-protein interactions and mechanosensory functions [1] [4]. The channel operates as a homotetrameric complex with six transmembrane helices (S1–S6), where the S5–S6 region forms the ion pore [4] [10]. Cryo-electron microscopy studies reveal a unique "allosteric nexus" domain that integrates chemical, oxidative, and thermal stimuli [1].

TRPA1 functions as a polymodal cellular sentinel, activated by:

  • Exogenous irritants: Electrophilic compounds (e.g., allyl isothiocyanate in mustard oil, cinnamaldehyde) that covalently modify cytoplasmic cysteine residues (e.g., Cys621, Cys641) [1] [5].
  • Endogenous mediators: Reactive oxygen species (ROS), 4-hydroxynonenal (4-HNE), and prostaglandins generated during tissue injury or inflammation [5] [6].
  • Physical stimuli: Noxious cold (<17°C) and mechanical stress [9].

Pathophysiologically, TRPA1 is implicated in neurogenic inflammation, where its activation triggers calcium influx, leading to the release of neuropeptides (e.g., substance P, CGRP) from sensory nerve terminals. This results in vasodilation, plasma extravasation, and immune cell recruitment [6]. Non-neuronal expression in epithelial cells, fibroblasts, and immune cells further links TRPA1 to diseases like asthma, colitis, and fibrosis [6] [10].

Table 1: Structural and Functional Features of TRPA1

FeatureDetailPathophysiological Impact
Ankyrin Repeats14–18 N-terminal repeatsMechanical gating, protein interactions
Activation Threshold<17°C for cold sensitivityCold hyperalgesia in neuropathies
Key ResiduesCys621, Cys641 (human)Covalent modification by electrophiles
Ion PermeabilityCa²⁺ > Na⁺ (PCa/PNa ≈ 7.9)Calcium-dependent neurotransmitter release
Non-Neuronal SitesKeratinocytes, fibroblasts, immune cellsCutaneous inflammation, tissue fibrosis

Role of TRPA1 in Inflammatory and Neuropathic Pain Pathways

TRPA1 serves as a master chemosensor in pain pathways, integrating signals from multiple pro-inflammatory mediators. In sensory neurons, ~30–50% of TRPV1-expressing nociceptors co-express TRPA1, enabling synergistic responses to noxious stimuli [1] [4]. Activation mechanisms include:

  • Direct Sensitization: Bradykinin, histamine, and proteases (e.g., tryptase) bind to Gq-coupled receptors, triggering phospholipase C (PLC) activation and TRPA1 phosphorylation [5] [9].
  • Oxidative Stress: Mitochondrial ROS generated during tissue injury oxidize TRPA1’s cysteine residues, sustaining channel activity in neuropathic pain [6] [9].
  • Neurogenic Inflammation: TRPA1-driven CGRP and substance P release amplifies peripheral sensitization and recruits immune cells, creating a feed-forward loop in chronic inflammation [5] [6].

In migraines, meningeal TRPA1 activation by nitric oxide (NO) or hydrogen sulfide (H₂S) induces CGRP release, promoting vasodilation and pain [5] [8]. Similarly, chemotherapy-induced neuropathy (e.g., oxaliplatin) involves mitochondrial ROS generation, which confers cold sensitivity to TRPA1 via pseudo-cold sensitization [1] [9]. Genetic evidence from TRPA1-knockout mice shows attenuated pain behaviors in models of formalin-induced inflammation, osteoarthritis, and diabetic neuropathy [1] [4].

Table 2: TRPA1 in Disease-Specific Pain Pathways

Disease ContextTRPA1 Activation MechanismFunctional Outcome
MigraineNO/H₂S-mediated cysteine nitrosylationCGRP release, meningeal vasodilation
Chemotherapy NeuropathyOxalate-induced mitochondrial ROSCold allodynia via pseudo-cold sensitization
OsteoarthritisJoint tissue 4-HNE accumulationMechanical hyperalgesia, synovitis
AsthmaCigarette smoke-derived electrophiles (acrolein)Airway hyperreactivity, neurogenic inflammation
PancreatitisProtease-activated receptor 2 (PAR2) signalingVisceral pain, neutrophil infiltration

Rationale for Targeting TRPA1 in Disease Modulation

The broad involvement of TRPA1 in diverse pathologies makes it a compelling therapeutic target:

  • Inflammatory Diseases: TRPA1 mediates crosstalk between neuronal and immune systems. In asthma, TRPA1 inhibition reduces IL-1β, IL-18, and CXCL1 release, attenuating airway inflammation [6]. In colitis, TRPA1 antagonists diminish neutrophil infiltration and TNF-α production [6] [10].
  • Cancer and Fibrosis: TRPA1 expression correlates with metastasis in lung, skin, and intestinal cancers [7]. Bioinformatic analyses of TCGA data reveal TRPA1 hypermethylation in glioblastoma and bladder cancer, suggesting epigenetic regulation [7]. In fibroblasts, TRPA1 activation promotes differentiation into myofibroblasts via Ca²⁺-dependent pathways, driving extracellular matrix deposition in pulmonary and hepatic fibrosis [10].
  • Neuropsychiatric Links: TRPA1 modulates stress responses through neuroimmune interactions, with antagonists like HC-030031 showing efficacy in reducing anxiety-like behaviors in murine models [8].

The therapeutic window arises from TRPA1’s role as an upstream "hub" integrating multiple damage signals. Antagonists could potentially disrupt pathological cascades without completely abolishing physiological nociception [5] [7].

Properties

Product Name

Trpa1-IN-2

IUPAC Name

4-[[1-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]cyclopentyl]amino]benzonitrile

Molecular Formula

C24H25F3N4O

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C24H25F3N4O/c25-24(26,27)19-5-9-21(10-6-19)30-13-15-31(16-14-30)22(32)23(11-1-2-12-23)29-20-7-3-18(17-28)4-8-20/h3-10,29H,1-2,11-16H2

InChI Key

QBMIXUICHJFOFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.